molecular formula C17H34O3 B093189 Methyl 2-hydroxyhexadecanoate CAS No. 16742-51-1

Methyl 2-hydroxyhexadecanoate

Cat. No. B093189
CAS RN: 16742-51-1
M. Wt: 286.4 g/mol
InChI Key: LQZITXGTIYKQBJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyhexadecanoate is a compound that falls within the category of fatty acid methyl esters, which are often derived from natural sources and have various applications in the chemical, pharmaceutical, and materials science fields. The compound is characterized by the presence of a hydroxyl group on the second carbon of a hexadecanoate (palmitate) chain, which is esterified with methanol.

Synthesis Analysis

The synthesis of methyl 2-hydroxyhexadecanoate and related compounds has been explored through various methods. For instance, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids involved the conversion of methyl(2R)-2-hydroxyhexadecanoate to the corresponding p-toluenesulphonate, followed by reduction and oxidation steps to achieve the desired deuterated hexadecanoic acids . Similarly, the synthesis of methyl 16-trideuteriohexadecanoate from methyl 7-oxo-16-heptadecenoate involved reduction and oxidative cleavage steps . These methods highlight the versatility of synthetic approaches to modify the structure of hydroxy fatty acids and introduce isotopic labels for research purposes.

Molecular Structure Analysis

The molecular structure of methyl 2-hydroxyhexadecanoate is characterized by the presence of a hydroxyl group at the second carbon of the fatty acid chain. This functional group introduces polarity and potential for hydrogen bonding, which can influence the compound's interfacial behavior and interactions with other molecules. For example, the behavior of methyl hydroxyhexadecanoates at the air/water interface was studied, showing that the position of the hydroxyl group significantly affects the molecule's interfacial properties .

Chemical Reactions Analysis

Methyl 2-hydroxyhexadecanoate can undergo various chemical reactions due to the presence of the hydroxyl and ester functional groups. For instance, the epoxidation of methyl 4-hydroxy-trans-2-hexadecenoate, a related compound, with m-chloroperbenzoic acid resulted in the formation of an epoxy derivative, demonstrating the reactivity of the allylic hydroxyl group in unsaturated esters . Additionally, the synthesis of racemic 9-methyl-10-hexadecenoic acid from methyl 10-hydroxydecanoate involved multiple steps, including protection of the hydroxyl group and a Wittig reaction, to introduce a methyl branch and a double bond into the fatty acid chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-hydroxyhexadecanoate and related compounds are influenced by their molecular weight, functional groups, and stereochemistry. For example, the synthesis and physico-mechanical studies of polymers derived from methyl ω-hydroxytetradecanoic acid revealed that the molecular weight of the polyester significantly affects its melting point, tensile properties, and thermal stability . The study of the metabolism of deuterated isomeric 6,7-dihydroxydodecanoic acids in yeast demonstrated the biochemical importance of hydroxy fatty acids and their derivatives, which can be involved in the production of bioactive compounds .

Scientific Research Applications

  • Interfacial Behavior Studies : Kellner and Cadenhead (1979) investigated the behavior of methyl hydroxyhexadecanoates at the air/water interface. Their study compared the interfacial behavior of these compounds with their parent acids, shedding light on the interactions between different hydrophilic groups in simple molecules (Kellner & Cadenhead, 1979).

  • Synthesis and Characterization : Tulloch (1982) presented the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids. This included the conversion of Methyl(2R)-2-hydroxyhexadecanoate to various derivatives, demonstrating the compound's versatility in synthetic chemistry (Tulloch, 1982).

  • Gas Chromatography-Mass Spectrometry Applications : Mielniczuk et al. (1992) utilized 3-hydroxyhexadecanoic and 3-hydroxytetradecanoic acids for determining lipopolysaccharides in gas chromatography-mass spectrometry. This highlights the compound's utility in analytical chemistry, particularly in identifying bacterial components (Mielniczuk et al., 1992).

  • Biological Applications : In a study by Siddiqui et al. (1987), hydroxy acid methyl esters, including derivatives similar to Methyl 2-hydroxyhexadecanoate, were isolated from the leaves of Nerium odorum. This demonstrates the compound's relevance in natural product chemistry and potential biological applications (Siddiqui et al., 1987).

  • Lipid Analysis in Microorganisms : Knoche and Shively (1972) elucidated the structure of an ornithine-containing lipid from Thiobacillus thiooxidans, which involved the analysis of related hydroxy fatty acids. Such studies highlight the role of compounds like Methyl 2-hydroxyhexadecanoate in understanding microbial lipid structures (Knoche & Shively, 1972).

Safety And Hazards

The safety data sheet for “Methyl 2-hydroxyhexadecanoate” suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZITXGTIYKQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337625
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxyhexadecanoate

CAS RN

16742-51-1
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-hydroxyhexadecanoic acid (10.0 g, 0.0367 moles) and 8.40 g acidic resin were refluxed in 250 mls methanol for 20 hours. The solution was decolorized, filtered and concentrated giving a white solid (yield=85%)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
acidic resin
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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